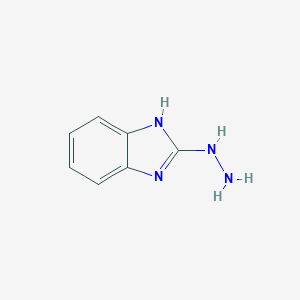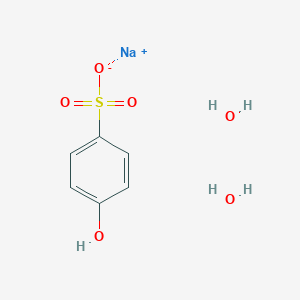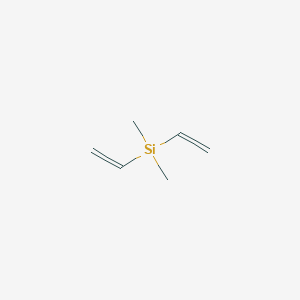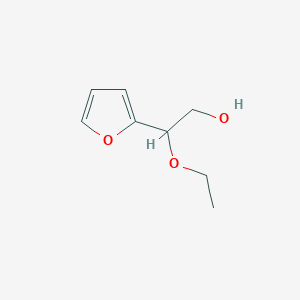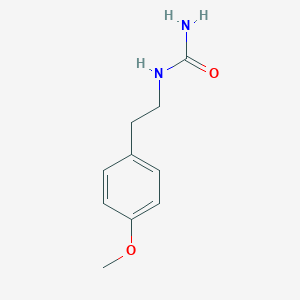
Urea, (4-methoxyphenethyl)-
Übersicht
Beschreibung
“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .
Synthesis Analysis
The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .Molecular Structure Analysis
The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.Chemical Reactions Analysis
The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .Wissenschaftliche Forschungsanwendungen
Role in Biological Pathways
Unsymmetrical urea derivatives, such as [2-(4-methoxyphenyl)ethyl]urea, have been reported to play a significant role in a plethora of biological pathways, including neurotransmission and neuromodulation . These compounds are increasingly employed in medicinal chemistry campaigns to engage key protein interactions due to their tunable physicochemical and structural properties .
Anticancer Activity
The compound has shown remarkable activity against tested cell lines, especially against the HeLa cell line with 50.61 μg/ml IC50 value . This suggests that [2-(4-methoxyphenyl)ethyl]urea could be a potential anticancer agent.
Antioxidant Capacity
[2-(4-methoxyphenyl)ethyl]urea has been analyzed for its antioxidant capacity by DPPH, ABTS, and CUPRAC methods . The results showed that the compound exhibited good to moderate activity against standard antioxidants, indicating its potential as an antioxidant agent.
Neuroprotective Effects
A synthetic salidroside analog, named SalA-4g, which is a derivative of [2-(4-methoxyphenyl)ethyl]urea, has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . This suggests that the compound could be used in the treatment of neurological disorders.
Regulation of Energy Homeostasis
The compound has been found to regulate energy homeostasis, which is crucial in preventing neuron death following cerebral ischemia . This property could make it useful in the treatment of conditions related to energy metabolism dysfunction.
Antibacterial Activity
Although the compound was found to be inactive against all tested bacterial strains in one study , its antibacterial properties could potentially be explored further in future research.
Wirkmechanismus
Target of Action
Urea, (4-methoxyphenethyl)-, also known as [2-(4-methoxyphenyl)ethyl]urea, is a derivative of urea and phenethylamine . They can engage key protein interactions due to their tunable physicochemical and structural properties .
Mode of Action
The mode of action of urea derivatives can vary depending on their structure and target. Urea is a major component of many daily skincare products and is widely used for its keratolytic emollient properties . It’s used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions . The mode of action of urea goes far beyond its assumed passive role . It has been described that urea exerts specific gene regulatory activities affecting mRNA expression of certain genes that play a role in the differentiation of keratinocytes .
Biochemical Pathways
Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways . For example, the incorporation of phenethylamine, an active neurotransmitter in the human central nervous system, in urea-based derivatives, can lead to potential cardiac myosin activators for the treatment of systolic heart failure . Urea is the major end product of nitrogen metabolism in mammals, appearing in the urine. The most important biochemical pathway that leads to urea production in humans and other vertebrates is the Krebs urea cycle .
Pharmacokinetics
Studies on urea excretion by the normal kidney have contributed significantly to our understanding of nitrogen metabolism and renal function . In mammals, urea appears to have a function only in the kidney, where its accumulation in the renal medulla helps to improve the performance of the countercurrent multiplier, the renal mechanism for conserving water .
Result of Action
Many aromatic urea derivatives have been shown to have good anticancer activity . For example, unsymmetrical urea compounds containing a phenethylamine ring have been reported to have cytotoxicity against various cell lines .
Action Environment
It’s known that the reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature, thus allowing access to sensitive functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and air exposure.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (4-methoxyphenethyl)- | |
CAS RN |
13576-85-7 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





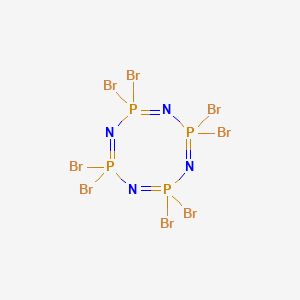
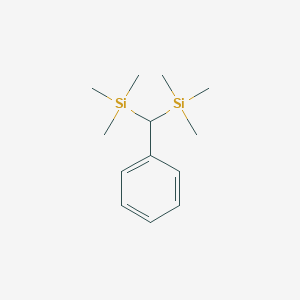

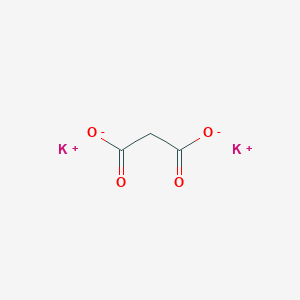
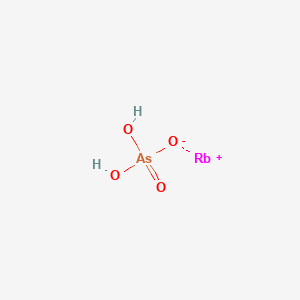
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
